Advanced Chemical Interrogation of Fmoc-D-Lys-OAll.HCl: A Guide to Orthogonal Peptide Architectures
Advanced Chemical Interrogation of Fmoc-D-Lys-OAll.HCl: A Guide to Orthogonal Peptide Architectures
Topic: Chemical Properties and Strategic Application of Fmoc-D-Lys-OAll.HCl in Peptide Synthesis Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Leads[1][2]
Executive Summary
In the landscape of modern peptide therapeutics, the demand for complex topologies—cyclic peptides, stapled helices, and branched conjugates—has outpaced the capabilities of standard linear solid-phase peptide synthesis (SPPS). Fmoc-D-Lys-OAll.HCl (Fluorenylmethyloxycarbonyl-D-Lysine Allyl Ester Hydrochloride) emerges as a critical "linchpin" reagent in this domain.[1]
This guide delineates the chemical properties and strategic utility of this tri-functional scaffold. Unlike standard lysine derivatives protected on the side chain (e.g., Boc, Z), Fmoc-D-Lys-OAll.HCl presents a unique orthogonality profile: a base-labile N-terminus, a Palladium-labile C-terminus, and a free (protonated) side-chain amine.[1] This configuration enables high-precision "Side-Chain Anchoring" strategies essential for the synthesis of head-to-tail cyclic peptides and D-amino acid stabilized therapeutics.[1]
Chemical Specifications & Physical Properties[1][2][3][4][5]
To integrate Fmoc-D-Lys-OAll.HCl into a workflow, one must first understand its physicochemical behavior, particularly its solubility and salt stoichiometry.[1]
Table 1: Physicochemical Profile
| Property | Specification | Technical Note |
| Chemical Name | N | The D-enantiomer confers proteolytic resistance.[1][2][3] |
| CAS Number | 1272754-92-3 | Verify batch identity; distinct from L-isomer.[1] |
| Molecular Formula | The HCl is associated with the | |
| Molecular Weight | ~444.95 g/mol | Includes HCl counterion.[1] |
| Solubility | DMSO (>100 mg/mL), DMF, MeOH | Hygroscopic; store desiccant-sealed.[1] |
| Purity Standard | Critical for avoiding truncation sequences. | |
| Appearance | White to off-white crystalline powder | Yellowing indicates potential Fmoc cleavage.[1] |
Handling Advisory: As a hydrochloride salt, the
The Orthogonality Triad: Mechanism of Action
The power of Fmoc-D-Lys-OAll.HCl lies in its Orthogonal Protection Scheme .[1] It allows for the independent manipulation of three distinct chemical handles, enabling "3-Dimensional" synthesis rather than linear elongation.
The Three Axes of Reactivity
- -Amine (Fmoc): Protected against acid and tertiary amines.[1] Removed by secondary amines (Piperidine) to propagate the main peptide chain.
-
C-Terminus (Allyl Ester): Stable to both acid (TFA) and mild base (Piperidine).[1] Removed selectively by Palladium(0) catalysis under neutral conditions. This is the key to on-resin cyclization.
- -Amine (Free/HCl): Unprotected. This is the anchoring point . It allows the residue to be attached to the resin via its side chain, or to be functionalized immediately with a fluorophore or drug payload before peptide assembly begins.
Diagram 1: The Orthogonality Triad
The following diagram visualizes the selective deprotection logic required for complex peptide synthesis using this reagent.
Caption: The "Orthogonality Triad" showing independent chemical access to the N-terminus, C-terminus, and Side Chain.
Strategic Application: Side-Chain Anchoring for Cyclic Peptides[1]
The primary application of Fmoc-D-Lys-OAll.HCl is in the synthesis of Head-to-Tail Cyclic Peptides .[1] Standard linear synthesis often fails at the cyclization step due to entropy (bringing ends together) and solubility issues.
The "Side-Chain Anchor" Strategy: By attaching the D-Lysine to the resin via its side chain, the C-terminus (Allyl) and N-terminus (Fmoc) are left exposed in solution (pseudo-dilution), facilitating intramolecular reaction.[1]
Step-by-Step Workflow
-
Resin Loading (Anchoring):
-
Chain Elongation:
-
C-Terminal Activation (Allyl Removal):
-
Treat the resin-bound peptide with
(0.1 eq) and Phenylsilane ( , 10 eq) in DCM. -
This removes the Allyl group, exposing the free C-terminal Carboxylic Acid of the D-Lys.
-
-
N-Terminal Deprotection:
-
Remove the final Fmoc group from the N-terminus of the chain.[5]
-
-
On-Resin Cyclization:
-
The peptide now has a free N-terminus and a free C-terminus (on the D-Lys), while still attached to the resin via the side chain.
-
Add PyBOP/HOAt/DIPEA to effect head-to-tail cyclization.[1]
-
-
Global Cleavage:
-
Treat with TFA to cleave the side-chain anchor from the resin.[7]
-
Diagram 2: Side-Chain Anchoring Workflow
Caption: Workflow for synthesizing head-to-tail cyclic peptides using the side-chain anchoring strategy.
Detailed Experimental Protocols
These protocols are designed to be self-validating. Always perform a small-scale test cleavage to verify reaction completeness.[1]
Protocol A: Solubilization and Neutralization
Context: The HCl salt form is stable but non-reactive.
-
Weigh the required amount of Fmoc-D-Lys-OAll.HCl.[1]
-
Dissolve in DMF (Dimethylformamide). Avoid DCM alone as solubility may be limited.
-
Critical Step: Add DIEA (Diisopropylethylamine) at 2.5 equivalents relative to the amino acid immediately before use.
-
Why? This neutralizes the HCl, generating the free
-amine for coupling. -
Visual Check: Solution should remain clear. Cloudiness implies salt precipitation; add more DMF.
-
Protocol B: Palladium-Catalyzed Allyl Deprotection
Context: Removing the C-terminal ester without touching the Fmoc or side-chain protection of other residues.[1]
-
Preparation: Wash the resin-bound peptide with DCM (3x) and degas the resin bed with Nitrogen/Argon.
-
Catalyst Mix: Dissolve
(0.1 - 0.2 eq) in dry DCM.[1] -
Scavenger: Add Phenylsilane (
) (10 - 20 eq).[1][2]-
Note: Older protocols use Morpholine or NMM/AcOH, but Phenylsilane is more efficient and strictly neutral, preventing premature Fmoc loss.
-
-
Reaction: Agitate resin with the mixture for 2 x 30 minutes under inert atmosphere (dark).
-
Wash: Wash extensively with DCM, then DMF, then 0.02M Sodium Diethyldithiocarbamate in DMF (to remove Palladium black), then DMF.
Troubleshooting & Storage
-
Hygroscopicity: The HCl salt attracts moisture. Store at -20°C. Allow the bottle to warm to room temperature before opening to prevent condensation, which hydrolyzes the ester.
-
Incomplete Allyl Removal: If the Pd reaction is sluggish, ensure the resin is strictly anhydrous and the catalyst is fresh (bright yellow, not brown/black).
-
Racemization: While D-Lys is used, the activation of the C-terminus (after Allyl removal) for cyclization can cause epimerization. Use PyOxim or HOAt additives to suppress this during the cyclization step.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][8][3][4][9][] Chemical Reviews, 109(6), 2455-2504. Link[1]
-
Kates, S. A., & Albericio, F. (Eds.).[11][7] (2000).[4] Solid-Phase Synthesis: A Practical Guide. Marcel Dekker. (Standard reference for Orthogonal strategies).
- Gomez-Martinez, P., et al. (1999). "N-Alloc-N-Fmoc-amino acids: Tools for the synthesis of cyclic peptides." Journal of the Chemical Society, Perkin Transactions 1. (Foundational work on Allyl/Fmoc orthogonality).
-
PubChem Compound Summary. (2024). "Fmoc-Lys-Oall".[1][2][8][12][13] National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2024).[1][14] "Orthogonal Building Blocks for Peptide Synthesis." Technical Bulletin. Link
Sources
- 1. Fmoc-Lys-OH 盐酸盐 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Fmoc-Lys-Oall | C24H28N2O4 | CID 10938433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. chemimpex.com [chemimpex.com]
- 9. osti.gov [osti.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
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- 14. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
